2-fluoro-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
2-Fluoro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a pyridinyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where 4-methoxybenzyl chloride is reacted with the benzamide core.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, where a pyridinylboronic acid is reacted with the benzamide core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-Fluoro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-(pyridin-2-yl)benzamide: Lacks the methoxyphenyl group, which may affect its biological activity and chemical properties.
N-[(4-Methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide: Lacks the fluorine atom, which can influence its reactivity and interactions with molecular targets.
Uniqueness
2-Fluoro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the presence of both the fluorine atom and the methoxyphenyl group, which confer distinct chemical and biological properties. These structural features can enhance its stability, reactivity, and potential as a bioactive molecule.
Properties
Molecular Formula |
C20H17FN2O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-fluoro-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H17FN2O2/c1-25-16-11-9-15(10-12-16)14-23(19-8-4-5-13-22-19)20(24)17-6-2-3-7-18(17)21/h2-13H,14H2,1H3 |
InChI Key |
YXDFNHIIRTVISA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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